5-Ethoxy-6-phenyl-1,2,4-triazine

Description

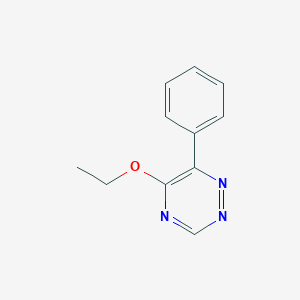

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-6-phenyl-1,2,4-triazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O/c1-2-15-11-10(14-13-8-12-11)9-6-4-3-5-7-9/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLCZEEJZSXZQFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(N=NC=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Ethoxy 6 Phenyl 1,2,4 Triazine

Inverse Electron-Demand Diels–Alder (IEDDA) Cycloaddition Reactions

The IEDDA reaction is a cornerstone of 1,2,4-triazine (B1199460) chemistry, providing a powerful tool for the synthesis of various heterocyclic compounds. sigmaaldrich.com In contrast to the normal Diels-Alder reaction, the IEDDA reaction involves an electron-poor diene, in this case, the 1,2,4-triazine, and an electron-rich dienophile. nih.gov This reaction is facilitated by the low energy gap between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene. nih.gov

Mechanistic Insights into IEDDA with 1,2,4-Triazines

The IEDDA reaction of 1,2,4-triazines typically proceeds through a concerted [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that results in the extrusion of a stable molecule, most commonly dinitrogen. researchgate.net This sequence leads to the formation of a new heterocyclic ring. The reaction is initiated by the interaction of the electron-rich dienophile with the electron-deficient 1,2,4-triazine ring. Computational studies and experimental evidence suggest that the reaction can also proceed in a stepwise manner, initiated by a nucleophilic attack of the dienophile onto the triazine ring. acs.org The exact mechanism can be influenced by the nature of both the triazine and the dienophile.

Influence of Substituents on Cycloaddition Regio- and Diastereoselectivity

Substituents on the 1,2,4-triazine ring play a crucial role in directing the regioselectivity and influencing the rate of IEDDA reactions. Electron-withdrawing groups on the triazine ring lower its LUMO energy, thereby increasing its reactivity towards electron-rich dienophiles. nih.govrsc.org Conversely, electron-donating groups can decrease reactivity.

The position of the substituents is also critical. For instance, in reactions of substituted 1,2,4-triazines, the regioselectivity of the cycloaddition is highly dependent on the nature of the substituent at the 3-position. researchgate.net Studies on isomeric triazines have shown that the substitution pattern significantly affects their reactivity profile with various dienophiles. researchgate.net For example, 5-substituted 1,2,4-triazines have been shown to react with bulky dienophiles that are unreactive towards 3,6-substituted triazines due to steric hindrance. researchgate.net The ethoxy group at the C5 position and the phenyl group at the C6 position of 5-Ethoxy-6-phenyl-1,2,4-triazine would be expected to influence the electronic distribution and steric accessibility of the triazine ring, thereby guiding the approach of the dienophile and determining the regiochemical outcome of the cycloaddition.

Nucleophilic Reactivity of the 1,2,4-Triazine Ring System

The electron-deficient character of the 1,2,4-triazine ring makes it a prime target for nucleophilic attack. This reactivity allows for the direct introduction of various functional groups onto the triazine core. researchgate.net

Nucleophilic Attack at Triazine Positions 5 and 6

The primary sites for nucleophilic attack on the 1,2,4-triazine ring are the carbon atoms, particularly C5 and C6. The specific position of attack is influenced by the substituents already present on the ring. In many instances, nucleophilic addition occurs at the C5 position. researchgate.net For example, the reaction of 6-aryl-1,2,4-triazine 4-oxides with certain carbon-nucleophiles leads to the formation of adducts at the C5 position. researchgate.net Similarly, studies on 3-substituted 6-phenyl-1,2,4-triazines have shown that nucleophilic addition can occur at C5. researchgate.net However, nucleophilic attack at C6 has also been observed, particularly in the context of IEDDA reactions where the initial step can be a nucleophilic addition. nih.gov The presence of the ethoxy group at C5 and the phenyl group at C6 in this compound will electronically and sterically influence the susceptibility of these positions to nucleophilic attack.

Behavior towards various Nucleophilic Reagents

1,2,4-Triazines react with a wide array of nucleophiles, including organolithium reagents, amines, and compounds with active methylene (B1212753) groups. The reaction of π-electron rich 1,2,4-triazines with organolithium reagents has been shown to result in addition or substitution, with the regioselectivity being dependent on temperature and substituents. rsc.org For instance, the reaction with phenyllithium (B1222949) can lead to competition between N(1)–C(6) addition and C(5) substitution. rsc.org

The reaction with amines can lead to the formation of σ-adducts, which can then undergo further transformations. researchgate.net For example, the amination of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) to 3-amino-6-phenyl-1,2,4-triazine proceeds via an SN(AE) mechanism involving the initial formation of a C-5 σ-adduct. researchgate.net

The following table summarizes the reactivity of substituted 1,2,4-triazines with various nucleophiles:

| Nucleophile | Substituted 1,2,4-Triazine | Product(s) | Reaction Conditions | Reference |

| Organolithium reagents | 3,5-Bis(trimethylsilyloxy)-1,2,4-triazine | Addition and substitution products | Low temperatures | rsc.org |

| Phenylacetonitrile anion | 3-X-6-phenyl-1,2,4-triazines (X = SMe, SPh, SO2Ph) | Ring transformation, covalent addition, and ipso-substitution products | DMF | researchgate.net |

| Dimethylamine | 3-chloro-6-phenyl-1,2,4-triazine | C-5 σ-adduct, open-chain product | -75°C to -20°C | researchgate.net |

| Liquid ammonia | 3-chloro-6-phenyl-1,2,4-triazine | 3-amino-6-phenyl-1,2,4-triazine | - | researchgate.net |

Electrophilic Reactions of 1,2,4-Triazine Derivatives

While the electron-deficient nature of the 1,2,4-triazine ring makes it less susceptible to electrophilic attack compared to electron-rich aromatic systems, electrophilic reactions can occur, particularly on substituents attached to the ring or on the ring nitrogen atoms. The reactivity of 1,2,4-triazine N-oxides towards electrophiles has been studied, demonstrating that the N-oxide functionality can direct electrophilic attack. acs.org For instance, the synthesis of various 1,2,4-triazine derivatives often involves the functionalization of pre-existing triazine rings, which can include electrophilic reagents acting on activated positions or substituents. researchgate.net The specific electrophilic reactivity of this compound would largely depend on the activation provided by the ethoxy and phenyl groups and the reaction conditions employed.

Ring Transformation and Rearrangement Reactions of 1,2,4-Triazines

The 1,2,4-triazine ring is known to undergo various transformation and rearrangement reactions, often driven by its electron-deficient nature. These reactions provide pathways to other heterocyclic systems, which can be of significant synthetic value. While specific studies on the ring transformations of this compound are not extensively documented in publicly available research, the general reactivity patterns of analogous 1,2,4-triazines can provide insights into its expected behavior.

One of the most common transformations of 1,2,4-triazines is their participation in inverse-electron-demand Diels-Alder reactions. In these reactions, the triazine acts as the diene component, reacting with electron-rich dienophiles. The initial cycloadduct often undergoes a retro-Diels-Alder reaction with the elimination of a stable molecule, such as dinitrogen, leading to the formation of a new heterocyclic or carbocyclic ring. For this compound, a hypothetical reaction with an electron-rich alkyne could lead to a substituted pyridine (B92270) derivative.

Furthermore, rearrangements of the 1,2,4-triazine ring can be induced under thermal or photochemical conditions. These rearrangements can lead to the formation of isomeric triazines or other heterocyclic systems like pyrimidines or pyrazoles. The specific substituents on the triazine ring, in this case, the ethoxy and phenyl groups, would play a crucial role in directing the outcome of such rearrangements by influencing the electronic distribution and steric environment of the ring.

| Reaction Type | Reactant(s) | Conditions | Resulting Structure(s) |

| Inverse-electron-demand Diels-Alder | Electron-rich alkenes/alkynes | Thermal or catalytic | Substituted pyridines or other heterocycles |

| Photochemical Rearrangement | UV irradiation | Solvent dependent | Isomeric triazines, pyrimidines |

| Thermal Rearrangement | High temperature | Inert atmosphere | Various rearranged heterocyclic products |

This table represents generalized reactivity patterns for 1,2,4-triazines, as specific data for this compound is limited.

C−H Bond Activation and Functionalization within Triazine Frameworks

The direct functionalization of C−H bonds is a powerful tool in modern organic synthesis, offering a more atom-economical approach to modifying complex molecules. The C−H bonds within the 1,2,4-triazine framework, as well as those on its substituents, are potential targets for such activation.

For this compound, there are several C−H bonds that could potentially be functionalized. These include the C-H bond at the 3-position of the triazine ring and the C-H bonds of the phenyl and ethoxy substituents. The electron-deficient nature of the 1,2,4-triazine ring can facilitate certain C−H activation processes.

Transition metal-catalyzed C−H activation is a prominent strategy for the functionalization of heterocycles. Catalysts based on palladium, rhodium, or iridium can mediate the coupling of the triazine C-H bonds with various partners, such as aryl halides (via Suzuki or Heck-type couplings) or other nucleophiles. The directing-group ability of the triazine nitrogens can play a role in regioselectively activating a specific C-H bond.

While specific research on the C-H activation of this compound is sparse, studies on similar 1,2,4-triazine derivatives suggest that direct arylation at the C-3 position is a feasible transformation. guidechem.com The phenyl group at the C-6 position also presents multiple C-H bonds (ortho, meta, para) that could be selectively functionalized, potentially leading to a diverse range of derivatives. The specific reaction conditions, including the choice of catalyst, ligand, and oxidant, would be critical in controlling the regioselectivity of such reactions.

| Functionalization Type | Target C-H Bond | Reagents/Catalyst | Potential Product |

| Direct Arylation | C3-H of triazine ring | Pd catalyst, Aryl halide | 3-Aryl-5-ethoxy-6-phenyl-1,2,4-triazine |

| Phenyl Ring Functionalization | ortho-C-H of phenyl group | Rh(III) catalyst, directing group | ortho-Functionalized phenyl-triazine |

| Alkoxylation | C3-H of triazine ring | Oxidative conditions | 3-Alkoxy-5-ethoxy-6-phenyl-1,2,4-triazine |

Advanced Spectroscopic and Structural Characterization of 5 Ethoxy 6 Phenyl 1,2,4 Triazine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules by mapping the magnetic fields around atomic nuclei.

¹H NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 5-Ethoxy-6-phenyl-1,2,4-triazine, the ¹H NMR spectrum would be expected to show distinct signals corresponding to the protons of the ethoxy group and the phenyl ring.

The ethoxy group would exhibit a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The chemical shifts of these signals are influenced by the electronegativity of the adjacent oxygen atom. The phenyl group protons would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The specific splitting pattern of these aromatic protons would depend on their substitution pattern and the electronic effects of the triazine ring.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethoxy-CH₃ | 1.3 - 1.5 | Triplet | ~7 |

| Ethoxy-CH₂ | 4.3 - 4.6 | Quartet | ~7 |

| Phenyl-H | 7.4 - 8.5 | Multiplet | - |

¹³C NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the ethoxy group would appear in the upfield region of the spectrum. The triazine ring carbons would be observed at lower field due to the presence of the electronegative nitrogen atoms. The phenyl ring carbons would also resonate in the aromatic region, with their chemical shifts influenced by the attachment to the triazine ring.

Based on data from similar triazine structures, the triazine ring carbons can be expected in the range of 150-170 ppm. rsc.orgnih.gov The carbons of the phenyl group typically appear between 125 and 140 ppm. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Ethoxy-CH₃ | 14 - 16 |

| Ethoxy-CH₂ | 63 - 66 |

| Phenyl-C (ipso) | 135 - 138 |

| Phenyl-C (ortho, meta, para) | 128 - 132 |

| Triazine-C3 | ~160 |

| Triazine-C5 | ~165 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC)

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning ¹H and ¹³C NMR signals and establishing connectivity within a molecule. wikipedia.orglibretexts.org

HSQC correlates the chemical shifts of directly bonded proton and carbon atoms. wikipedia.org In the context of this compound, an HSQC experiment would show correlations between the ethoxy CH₃ protons and the corresponding carbon, the ethoxy CH₂ protons and its carbon, and the phenyl protons with their directly attached carbons.

HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This technique is particularly useful for identifying quaternary carbons and piecing together the molecular framework. For this compound, HMBC would show correlations between the ethoxy protons and the C5 carbon of the triazine ring, as well as correlations between the phenyl protons and the C6 carbon of the triazine ring, confirming the substitution pattern.

While specific 2D NMR data for the title compound is not available, the application of these techniques to other triazine derivatives has been crucial in their structural confirmation. rsc.org

GIAO NMR Studies for Triazine Derivatives

The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict NMR chemical shifts. mdpi.com This theoretical calculation can be a powerful tool to complement experimental data and aid in the assignment of complex spectra. The GIAO method has been successfully applied to various heterocyclic systems, including triazine derivatives, to provide accurate predictions of both ¹H and ¹³C chemical shifts. mdpi.com By comparing the theoretically calculated chemical shifts with the experimental values, a high degree of confidence in the structural assignment can be achieved.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would display characteristic absorption bands corresponding to the various vibrational modes of its functional groups.

C-H stretching: Aromatic C-H stretching vibrations from the phenyl group would be expected in the region of 3000-3100 cm⁻¹. Aliphatic C-H stretching vibrations from the ethoxy group would appear just below 3000 cm⁻¹. researchgate.net

C=N and C=C stretching: The stretching vibrations of the C=N bonds within the triazine ring and the C=C bonds of the phenyl ring would likely appear in the 1400-1650 cm⁻¹ region. mdpi.commdpi.com These bands can sometimes be coupled, leading to a complex pattern.

C-O stretching: The C-O stretching vibration of the ethoxy group would be expected to show a strong absorption band in the range of 1200-1300 cm⁻¹. mdpi.com

Ring vibrations: The characteristic in-plane and out-of-plane bending vibrations of the triazine and phenyl rings would be observed in the fingerprint region of the spectrum (below 1500 cm⁻¹).

Analysis of related triazine derivatives shows that the C=N stretching of the triazine ring is a prominent feature in their FTIR spectra. rsc.orgmdpi.com

Table 3: Predicted FTIR Data for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2980 | Medium |

| C=N stretch (triazine) | 1500 - 1600 | Strong |

| C=C stretch (phenyl) | 1450 - 1600 | Medium-Strong |

Based on a thorough review of available scientific literature, detailed experimental data for the advanced spectroscopic and structural characterization of the specific compound this compound is not sufficiently available to construct a complete and detailed article as per the requested outline.

While general spectroscopic behaviors of the 1,2,4-triazine (B1199460) class of compounds are documented, specific Raman, UV-Vis, Mass Spectrometry, and Single Crystal X-ray Diffraction data for this compound (CAS 190711-26-3) are not present in the public domain or accessible research databases. bldpharm.com

Therefore, it is not possible to provide a scientifically accurate and detailed analysis for the following sections as requested:

Single Crystal X-ray Diffraction Analysis for Solid-State Structure Elucidation

General discussions on related triazine derivatives exist but would not adhere to the strict requirement of focusing solely on this compound. nih.govjocpr.comsoton.ac.ukmdpi.commdpi.com To generate the requested article, access to proprietary data or newly performed experimental analysis would be required.

Computational and Theoretical Investigations of 5 Ethoxy 6 Phenyl 1,2,4 Triazine

Density Functional Theory (DFT) Studies

DFT has become a important tool in quantum chemistry for investigating the structural and electronic properties of molecules. For 1,2,4-triazine (B1199460) derivatives, DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are instrumental in predicting their behavior. nih.govresearchgate.net

Theoretical geometry optimization of 1,2,4-triazine derivatives reveals key structural features. For instance, in related diphenyl-1,2,4-triazine structures, it has been observed that the phenyl groups are often rotated out of the plane of the triazine ring to minimize steric hindrance. nih.gov This non-planar conformation can impact the molecule's π-interactions between its sub-systems. nih.gov The stability of the molecular structure is often correlated with bond lengths, where shorter bonds suggest greater stability. nih.gov DFT calculations, such as those at the B3LYP/6-311G(d,p) level, have been used to determine optimized structural parameters like bond lengths and angles, which are often found to be in good agreement with experimental X-ray diffraction data. nih.gov

Table 1: Selected Optimized Geometric Parameters for a Representative 1,2,4-Triazine Derivative

| Parameter | Bond Length (Å) / Angle (°) |

|---|---|

| C-N (ring) | ~1.33 Å |

| C-C (ring-phenyl) | ~1.48 Å |

| Phenyl ring twist angle | ~33-35° |

Note: Data is generalized from studies on similar 1,2,4-triazine structures. nih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic transitions. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. libretexts.orgscribd.com A smaller gap generally implies higher reactivity. nih.gov

For 1,2,4-triazine derivatives, the distribution of HOMO and LUMO densities provides insight into the electron-donating and electron-accepting regions of the molecule. nih.govd-nb.info In many substituted triazines, the HOMO is often localized on the electron-donating groups and parts of the triazine ring, while the LUMO is centered on the electron-accepting portions and the triazine ring itself. nih.govd-nb.info This distribution is fundamental to predicting how the molecule will interact in chemical reactions. researchgate.netresearchgate.net

Table 2: Frontier Orbital Energies for a Representative 1,2,4-Triazine System

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2967 |

| LUMO | -1.8096 |

| HOMO-LUMO Gap | 4.4871 |

Note: Values are illustrative and based on DFT calculations for a triazine derivative. scribd.com

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution within a molecule and identifying sites susceptible to electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP is plotted onto the molecule's surface, with different colors representing varying electrostatic potentials. Typically, red indicates regions of negative potential (electron-rich, prone to electrophilic attack), blue signifies areas of positive potential (electron-poor, prone to nucleophilic attack), and green represents neutral potential. nih.govresearchgate.net

In studies of triazine-containing molecules, MEP analysis has shown that negative potential is often located around nitrogen atoms of the triazine ring and other electronegative substituents, making these sites targets for electrophiles. researchgate.netscienceopen.com Conversely, positive potentials are generally found around hydrogen atoms, indicating them as likely sites for nucleophilic interaction. nih.govscienceopen.com

DFT calculations allow for the prediction of various global reactivity descriptors, which quantify the electronic properties and chemical reactivity of a molecule. scribd.com These descriptors, derived from the HOMO and LUMO energies, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

A higher HOMO energy corresponds to a better electron-donating capability, while a lower LUMO energy indicates a greater ability to accept electrons. researchgate.net The chemical hardness (η) provides a measure of the molecule's resistance to changes in its electron distribution. A lower chemical hardness suggests higher reactivity. nih.govscribd.com These quantum chemical parameters are crucial for understanding the molecule's behavior in chemical reactions and its potential for various applications, such as in the development of new materials or pharmaceuticals. scribd.com

DFT calculations are also employed to compute the theoretical vibrational frequencies of molecules. researchgate.net These calculated frequencies can then be correlated with experimental data obtained from FT-IR and FT-Raman spectroscopy. nih.gov The comparison between theoretical and experimental spectra allows for a detailed assignment of the vibrational modes of the molecule. nih.govresearchgate.net

The potential energy distribution (PED) analysis, performed as part of the vibrational calculations, helps in assigning the calculated frequencies to specific vibrational modes, such as stretching, bending, and torsional motions of different functional groups within the molecule. nih.gov A high degree of agreement between the calculated and observed vibrational spectra serves to validate the optimized molecular geometry and the computational method used. nih.gov

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

While DFT is excellent for studying the electronic properties of static molecules, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules and their interactions with their environment over time. nih.govmdpi.com

MD simulations, in particular, can provide insights into the conformational changes of 1,2,4-triazine derivatives and their interactions with other molecules, such as solvents or biological macromolecules. nih.govsemanticscholar.org For instance, QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which combine the accuracy of quantum mechanics for a specific region of interest with the efficiency of molecular mechanics for the larger environment, have been used to study the photophysical properties of triazine analogues in solution. rsc.org These simulations can reveal how the solvent environment affects the molecule's excited-state dynamics and decay pathways. semanticscholar.orgrsc.org Such studies are crucial for understanding the behavior of these compounds in real-world applications. mdpi.comnih.gov

Quantum Chemical Calculations for Structural and Electronic Insights

A comprehensive review of scientific literature reveals a notable absence of specific quantum chemical calculations for the compound 5-Ethoxy-6-phenyl-1,2,4-triazine. While computational studies, particularly those employing Density Functional Theory (DFT), are prevalent for the broader class of 1,2,4-triazine derivatives, dedicated research focusing on the structural and electronic properties of this specific molecule is not publicly available in the reviewed scientific databases.

Theoretical investigations on related 1,2,4-triazine structures have been conducted to explore their potential in various applications, such as materials science and medicinal chemistry. These studies often involve the calculation of molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and electronic properties to understand structure-activity relationships. However, without specific calculations for this compound, any discussion of its theoretical characteristics would be speculative and fall outside the required scope of this article.

Therefore, this section cannot present detailed research findings or data tables on the quantum chemical calculations for this compound as such information is not available in the current body of scientific literature.

Applications of 5 Ethoxy 6 Phenyl 1,2,4 Triazine in Chemical Synthesis and Materials Science

Role as Building Blocks in Advanced Organic Synthesis

5-Ethoxy-6-phenyl-1,2,4-triazine serves as a fundamental building block in the creation of more complex chemical structures. Its reactivity and the presence of multiple nitrogen atoms in the triazine ring allow for a variety of chemical transformations, making it a versatile tool for synthetic chemists.

Construction of Fused Heterocyclic Systems

The 1,2,4-triazine (B1199460) core of this compound is a precursor for the synthesis of fused heterocyclic systems. These are molecules where one or more rings are attached to the triazine ring, leading to the formation of polycyclic structures with diverse properties. The reactivity of the triazine ring allows for annulation reactions, where a new ring is formed on one of the faces of the existing triazine.

Research has demonstrated the synthesis of various fused triazine systems, such as triazino[3,4-b] researchgate.netrsc.orgnih.govthiadiazines and triazolo[1,5-a] researchgate.netrsc.orgd-nb.infotriazines. nih.govresearchgate.net For instance, derivatives of 1,2,4-triazine can be used to prepare purine (B94841) isosteres, which are compounds that mimic the structure of naturally occurring purines and are of interest in medicinal chemistry. nih.gov The synthesis of these fused systems often involves the reaction of a substituted triazine with a bifunctional reagent, leading to cyclization and the formation of a new heterocyclic ring. The specific substituents on the triazine ring, such as the ethoxy and phenyl groups in the title compound, influence the reactivity and the final structure of the fused system.

The development of synthetic methods to access five-membered (hetero)arene ring-fused 3-phenyl researchgate.netnih.govguidechem.comtriazines has been a subject of study. researchgate.netmdpi.com These reactions often proceed through the cyclization of precursor molecules, highlighting the versatility of the triazine scaffold in constructing diverse heterocyclic frameworks. researchgate.netmdpi.com

Synthesis of Complex Molecular Architectures

Beyond fused systems, this compound and related triazine derivatives are instrumental in the synthesis of complex molecular architectures. The triazine unit can act as a core or a linking element in the construction of larger, multi-component molecules.

For example, 1,3,5-triazine (B166579) derivatives are used to create star-shaped molecules, where multiple functional arms are attached to the central triazine core. mdpi.com These molecules have applications in various fields, including organic electronics. The synthesis of such architectures often involves sequential substitution reactions on a triazine precursor, allowing for precise control over the final structure.

Contribution to Sequence-Defined Oligomer and Polymer Methodologies

The defined and predictable reactivity of triazine-based compounds makes them suitable for the development of sequence-defined oligomers and polymers. These are macromolecules where the monomer units are arranged in a specific, predetermined order, similar to the sequence of amino acids in proteins or nucleotides in DNA.

A novel macromolecular architecture based on the nucleophilic aromatic substitution chemistry of cyanuric chloride, a related triazine compound, has been introduced to create what are termed triazine-based polymers (TZPs). nih.gov This methodology allows for the synthesis of oligomers with defined lengths and sequences of different side chains. nih.gov The process often utilizes solid-phase synthesis techniques, enabling the stepwise construction of the polymer chain with precise control over the monomer sequence. nih.govnih.gov The resulting sequence-defined polymers have potential applications in information storage and the development of functional materials with tailored properties. nih.govrsc.org

Utility in Materials Chemistry

The electron-deficient nature of the 1,2,4-triazine ring makes this compound and its derivatives attractive for applications in materials chemistry, particularly in the field of organic electronics.

Electron Acceptor Units in Organic Optoelectronic Applications

In the design of materials for organic optoelectronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), there is a need for molecules with good electron-accepting properties. The 1,2,4-triazine core is known to be a strong electron acceptor. mdpi.com This property is crucial for facilitating charge separation and transport in electronic devices.

Triazine derivatives are used as building blocks for n-type semiconductors, which are materials that conduct negative charges (electrons). mdpi.com The incorporation of triazine units into larger π-conjugated systems can lower the energy level of the lowest unoccupied molecular orbital (LUMO), which is desirable for efficient electron injection and transport. d-nb.info Star-shaped molecules based on a 1,3,5-triazine core have been investigated as host materials in OLEDs. researchgate.netresearchgate.net

Components in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye to absorb light and generate an electric current. researchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye, including its light-harvesting ability and its electronic coupling with the semiconductor electrode (typically titanium dioxide, TiO₂).

Triazine-based structures have been incorporated into the design of organic dyes for DSSCs. researchgate.netrsc.orgd-nb.info The triazine unit can act as a π-conjugated bridge or an anchoring group in the dye molecule. researchgate.net For example, porphyrin dyads linked by a 1,3,5-triazine moiety have been synthesized and used as sensitizers in DSSCs, achieving notable power conversion efficiencies. rsc.orgresearchgate.net The triazine component can influence the dye's absorption spectrum, its energy levels, and its binding to the TiO₂ surface, all of which are critical factors for device performance. rsc.orgd-nb.info

Ligand Chemistry and Coordination Complexes with Metal Centers

The 1,2,4-triazine scaffold is a subject of significant interest in coordination chemistry due to the presence of multiple nitrogen atoms which can act as donor sites for metal ions. These triazine derivatives are known to form stable complexes with a variety of transition metals. The specific arrangement of nitrogen atoms in the 1,2,4-triazine ring allows these molecules to act as versatile ligands, capable of forming complexes with diverse structural and electronic properties.

Derivatives of 1,2,4-triazine are noted for forming colored complexes upon coordination with a metal ion. For instance, the related compound 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine is a well-known sensitive reagent for the spectrophotometric determination of iron(II). The coordination of this type of ligand typically occurs through one of the nitrogen atoms of the triazine ring and a nitrogen atom of a substituent, such as a pyridyl ring, creating a bidentate chelate. Studies on similar molecules, such as 5,6-diphenyl-3-(2-pyridyl)-1,2,4-triazine, have shown that they can form complexes with various stoichiometries, for example, with Zn(II) in 1:1 and 2:1 ligand-to-metal ratios. The formation of these complexes is confirmed through techniques like IR spectroscopy, where a shift in the stretching frequencies of the C=N and N=N bonds to lower values indicates coordination to the metal center.

While extensive research exists for the broader class of 1,2,4-triazines, detailed studies specifically characterizing the coordination complexes of this compound with various metal centers are less prevalent in publicly available literature. However, based on the known chemistry of analogous 1,2,4-triazines, it can be inferred that this compound would also exhibit ligand properties. The nitrogen atoms of the triazine ring are potential coordination sites. The presence of the phenyl and ethoxy groups can influence the electronic properties and steric hindrance of the ligand, which in turn would affect the stability and geometry of the resulting metal complexes.

Table 1: Potential Coordination Behavior of this compound

| Feature | Description | Implication for Coordination |

| Ligand Type | 1,2,4-Triazine derivative | Contains multiple nitrogen donor atoms for metal coordination. |

| Potential Denticity | Monodentate or Bidentate | Coordination could involve one or more nitrogen atoms from the triazine ring. |

| Substituent Effects | Phenyl and Ethoxy groups | These groups can electronically and sterically influence the coordination properties. |

| Expected Complexes | Can potentially form complexes with various transition metals. | The properties of these complexes would depend on the metal ion and reaction conditions. |

Application in Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of heterocyclic compounds, such as triazines, is an area where these principles are increasingly being applied.

Methodologies that align with green chemistry, such as microwave-assisted and ultrasound-assisted synthesis, have been successfully employed for the production of 1,3,5-triazine derivatives. These methods often lead to shorter reaction times, higher yields, and can frequently be performed under solvent-free conditions or in environmentally benign solvents like water. For example, microwave irradiation has been shown to be an efficient and selective method for preparing s-triazines. Similarly, sonochemical methods have been developed for the synthesis of 1,3,5-triazine derivatives in aqueous media, offering a significantly "greener" alternative to conventional heating methods.

While these green synthetic protocols have been extensively documented for 1,3,5-triazines, their specific application to the synthesis of this compound is not widely reported. However, the general synthetic routes for 1,2,4-triazines often involve the condensation of α-dicarbonyl compounds with amidrazones. The adaptation of such syntheses to greener methodologies is a logical and desirable progression. For instance, replacing traditional solvents with greener alternatives, utilizing catalytic methods to improve atom economy, and employing energy-efficient techniques like microwave or ultrasound irradiation are all potential avenues for the sustainable synthesis of this compound.

The development of such sustainable protocols is crucial for minimizing the environmental impact of producing valuable chemical compounds. The general success in applying green chemistry principles to other triazine syntheses strongly suggests the feasibility and importance of developing similar methods for this compound.

Table 2: Potential Green Chemistry Applications for this compound Synthesis

| Green Chemistry Principle | Potential Application | Benefit |

| Alternative Solvents | Use of water or other green solvents. | Reduces use of volatile and toxic organic solvents. |

| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Shorter reaction times and lower energy consumption. |

| Catalysis | Use of recoverable and reusable catalysts. | Improves reaction efficiency and reduces waste. |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials. | Minimizes by-products and waste. |

Emerging Trends and Future Research Directions

Development of Novel and Efficient Synthetic Methodologies

The synthesis of 1,2,4-triazines has moved beyond traditional condensation reactions, with a focus on efficiency, atom economy, and the use of readily available starting materials. rsc.org A prominent trend is the development of domino reactions, which allow for the construction of the triazine core in a single pot from simple precursors like ketones, aldehydes, and alkynes, often achieving moderate to high yields. rsc.org

Another area of advancement is the use of modern catalytic systems. For instance, rhodium-catalyzed O-H insertion and rearrangement of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles has been shown to produce versatile intermediates for synthesizing 3,6-disubstituted and 3,5,6-trisubstituted-1,2,4-triazines under mild conditions. organic-chemistry.org Furthermore, redox-efficient cyclodehydration of β-keto-N-acylsulfonamides with hydrazine (B178648) salts provides a modular route to 3,6-disubstituted-1,2,4-triazines, tolerating a wide array of sensitive functional groups. organic-chemistry.org These methods represent a significant step forward in creating structurally diverse triazine libraries.

A summary of selected modern synthetic approaches is presented below.

| Synthetic Strategy | Key Reactants | Primary Product Type | Key Features | Reference(s) |

| [4+2] Domino Annulation | Ketones, aldehydes, alkynes, etc. | Substituted 1,2,4-triazines | High efficiency, one-pot synthesis, readily available materials. | rsc.org |

| Condensation Reaction | Substituted oxazolone, phenyl hydrazine | 1,2,4-triazine (B1199460) derivatives | Simple and efficient method for specific derivatives. | scholarsresearchlibrary.com |

| Redox-Efficient Cyclodehydration | β-keto-N-acylsulfonamides, hydrazine salts | 3,6-disubstituted-1,2,4-triazines | Mild conditions, tolerates sensitive functionalities, modular. | organic-chemistry.org |

| Rhodium-Catalyzed Rearrangement | N-acylhydrazones, N-sulfonyl-1,2,3-triazoles | 3,6-disubstituted & 3,5,6-trisubstituted-1,2,4-triazines | Access to different substitution patterns from a common intermediate. | organic-chemistry.org |

Exploration of Unconventional Reaction Pathways for Triazine Derivatization

Beyond the initial synthesis of the triazine ring, its derivatization through unconventional reaction pathways is a major research focus. The inverse electron-demand Diels-Alder (IEDDA) reaction stands out as a powerful tool. researchgate.netacs.org In this reaction, the electron-deficient 1,2,4-triazine acts as a diene, reacting with electron-rich or strained dienophiles like trans-cyclooctenes. researchgate.net This pathway is central to the field of bioorthogonal chemistry, where it is used for cellular imaging and bioconjugation, due to its high reactivity and selectivity under biological conditions. researchgate.net

Researchers have found that introducing trifluoromethyl groups at the C3-position of the 1,2,4-triazine ring significantly enhances its reactivity in IEDDA reactions, achieving second-order rate constants as high as 230 M⁻¹ s⁻¹ with strained cyclooctenes. researchgate.net Additionally, the reaction of 1,2,4-triazines with certain dienophiles can produce novel fluorescent products, a property that is being exploited for fluorogenic labeling in live cells. researchgate.net The development of such luminogenic reactions, particularly with iridium(III) complexes bearing a 1,2,4-triazine-annealed ligand, opens new avenues for creating "turn-on" probes for bioimaging. rsc.org

Advancements in Iterative Coupling Strategies Utilizing 1,2,4-Triazine Scaffolds

The 1,2,4-triazine scaffold is increasingly being used as a template for the construction of more complex, poly-functionalized molecules through iterative coupling strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in this regard. nih.gov A common approach involves the initial synthesis of a halogenated triazine, for example, a 6-bromotriazine, which then serves as a handle for coupling with a diverse range of boronic acids. nih.gov This method was effectively used to synthesize a library of 5,6-biaryl-1,2,4-triazine-3-amines as potent adenosine (B11128) A2A receptor antagonists. nih.gov

More recent developments include C-H/C-H cross-coupling reactions, which offer a more atom-economical approach to functionalization by avoiding the pre-functionalization step of creating a halogenated intermediate. researchgate.net These iterative strategies allow for the systematic and modular construction of molecules with precisely controlled architecture, which is crucial for establishing structure-activity relationships (SAR) in drug discovery and for fine-tuning the properties of functional materials. nih.govresearchgate.net

Integration of Advanced Computational Design in Triazine Chemistry

Computational chemistry has become an indispensable tool in the study of 1,2,4-triazines, guiding both synthesis and application. Structure-based drug design, which combines homology modeling with experimental data like X-ray crystallography, has successfully guided the optimization of 1,2,4-triazine derivatives as potent and selective G-protein-coupled receptor (GPCR) antagonists. nih.govacs.org Molecular docking simulations are also routinely used to predict the binding modes of triazine-based inhibitors within enzyme active sites, providing crucial insights for designing new analogues with improved potency. nih.gov

In materials science, Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are being employed to investigate the electronic and photophysical properties of novel 1,2,4-triazine derivatives. nih.gov These calculations help predict key parameters for applications like dye-sensitized solar cells (DSSCs), including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the energy gap (Eg), and light-harvesting efficiency (LHE). nih.gov This computational pre-screening allows researchers to identify promising candidates for synthesis and experimental validation, accelerating the discovery of new materials. nih.gov

| Computational Method | Application in Triazine Research | Key Insights Gained | Reference(s) |

| Homology Modeling / SBDD | Design of GPCR antagonists | Proposed binding modes, identification of key interactions, guiding ligand optimization. | nih.govacs.org |

| Molecular Docking | Design of enzyme inhibitors (e.g., FAK) | Prediction of ligand binding poses, exploring structure-activity relationships. | nih.gov |

| DFT / TD-DFT | Characterization for materials science | Molecular structure, HOMO/LUMO levels, energy gaps, optoelectronic properties for DSSCs. | nih.gov |

| Theoretical Performance Calculations | Evaluation of energetic materials | Energetic performance, thermal stability, mechanical sensitivity. | purdue.edu |

Interdisciplinary Research at the Interface of Organic Synthesis and Materials Science

The unique electronic properties of the 1,2,4-triazine ring have spurred significant interdisciplinary research, blending advanced organic synthesis with materials science. One major area of exploration is in the development of high-nitrogen energetic materials, where the triazine scaffold serves as a core structure for molecules with high heats of formation and explosive potential. purdue.edu

In the realm of optoelectronics, 1,2,4-triazine derivatives are being investigated as strong electron-acceptor units for n-type semiconductors and as key components in dye-sensitized solar cells (DSSCs). nih.govmdpi.com Synthetic chemists are designing and creating novel triazine-based dyes where the triazine core acts as an acceptor, facilitating efficient charge separation and injection into semiconductor conduction bands. nih.gov The fusion of (hetero)arene rings to the 1,2,4-triazine backbone is another strategy being explored to modulate the electronic and optical properties of these materials for a range of organic optoelectronic applications. mdpi.com This synergy between synthesis and materials science is critical for developing next-generation technologies based on functional organic molecules.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5-Ethoxy-6-phenyl-1,2,4-triazine for improved yield and purity?

- Methodological Answer :

- Solvent-free synthesis : Adapt solvent-free protocols used for analogous triazines, such as interactions between nitriles and guanidine derivatives, to minimize byproducts and improve reaction efficiency .

- One-pot synthesis : Utilize sequential cotrimerization of aromatic nitriles with guanidine or acetylated guanidine, as demonstrated for 4,6-disubstituted triazines, to reduce purification steps .

- Key variables : Optimize temperature (typically 80–120°C), molar ratios (1:1 nitrile:guanidine), and reaction duration (4–8 hrs) based on kinetic studies of triazine cyclization .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR analysis : Use - and -NMR to confirm substitution patterns (e.g., ethoxy and phenyl groups) and assess electronic environments .

- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding in thiadiazine derivatives) to validate molecular geometry .

- Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, particularly for detecting impurities in disubstituted triazines .

Q. How do substituent positions influence the stability and reactivity of 1,2,4-triazine derivatives?

- Methodological Answer :

- Electronic effects : Electron-donating groups (e.g., ethoxy) at the 5-position increase resonance stabilization, while phenyl groups at the 6-position enhance steric hindrance, reducing susceptibility to nucleophilic attack .

- Thermogravimetric analysis (TGA) : Compare decomposition temperatures of substituted triazines to identify substituent-dependent thermal stability trends .

Q. What experimental conditions are required to assess the hydrolytic stability of this compound?

- Methodological Answer :

- pH-dependent studies : Perform hydrolysis assays in buffered solutions (pH 2–12) at 37°C, monitoring degradation via HPLC or UV-Vis spectroscopy .

- Kinetic analysis : Calculate rate constants () under acidic/basic conditions to predict shelf-life and storage requirements .

Advanced Research Questions

Q. How can multi-step synthetic routes for this compound derivatives address challenges in regioselectivity?

- Methodological Answer :

- Stepwise functionalization : Use orthogonal protecting groups (e.g., tert-butoxycarbonyl for amines) to direct reactions to specific positions, as seen in thiadiazole-triazine hybrids .

- Catalytic control : Employ transition-metal catalysts (e.g., Pd/Cu) for Suzuki-Miyaura couplings to introduce aryl/heteroaryl groups without disrupting the triazine core .

Q. What computational approaches are effective in predicting the biological activity of 1,2,4-triazine derivatives?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to correlate electronic properties with observed antimicrobial or antitumor activities .

- Molecular docking : Simulate interactions with target proteins (e.g., kinases or bacterial enzymes) using software like AutoDock Vina to prioritize derivatives for synthesis .

Q. How can researchers resolve contradictions in biological activity data for structurally similar triazine derivatives?

- Methodological Answer :

- Factorial design : Apply factorial experiments to isolate variables (e.g., substituent polarity, steric bulk) contributing to conflicting bioassay results .

- Meta-analysis : Aggregate data from triazolo-thiadiazine studies to identify trends in structure-activity relationships (SAR) and adjust synthetic priorities .

Q. What mechanistic studies are required to elucidate the role of this compound in enzyme inhibition?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Use deuterated substrates to probe rate-limiting steps in enzyme inhibition, as demonstrated for triazolo-thiadiazines targeting bacterial dihydrofolate reductase .

- Isothermal titration calorimetry (ITC) : Quantify binding affinities and thermodynamic parameters (, ) to distinguish competitive vs. non-competitive inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.